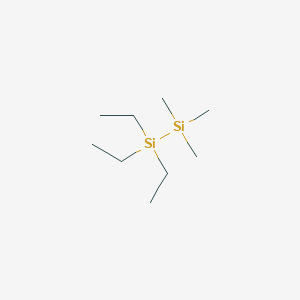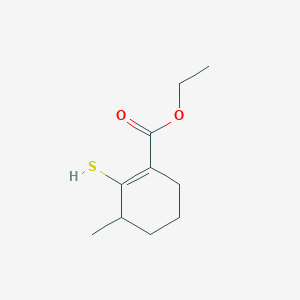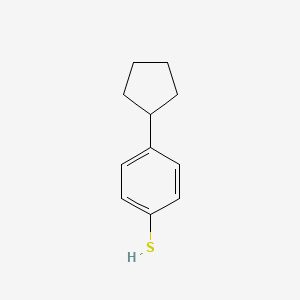
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- is an organic compound with the molecular formula C6H12O2. It is also known by several other names, including Acetonyldimethylcarbinol, Diacetone alcohol, and Tyranton . This compound is commonly used as a solvent in various industries, including paints, coatings, adhesives, and printing inks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone with itself, followed by dehydration to form mesityl oxide, which is then hydrogenated to yield the final product . The reaction conditions typically involve the use of a base catalyst, such as sodium hydroxide, and elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of 2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alcohols, alkanes, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- exerts its effects involves its ability to participate in various chemical reactions. The hydroxyl group and the ketone functional group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetonyldimethylcarbinol
- Diacetone alcohol
- Tyranton
- 4-Hydroxy-4-methylpentan-2-one
- 2-Methyl-2-pentanol-4-one
- 4-Methyl-2-pentanon-4-ol
- Pyranton A
- Diacetonalcohol
- Diacetonalcool
- Diacetonalkohol
- Diacetone-alcool
- 4-Hydroxy-2-keto-4-methylpentane
- 4-Hydroxy-4-methyl-pentan-2-on
- 4-Idrossi-4-metil-pentan-2-one
- Diacetone
- 4-Hydroxy-4-methylpentanone-2
- Pyranton
- UN 1148
- 2-Hydroxy-2-methyl-4-pentanone
- 4-Methyl-4-hydroxy-2-pentanone
- Pyraton
- NSC 9005
- 4-hydroxy-4-methyl-pentanone
- 4-Methyl-4-hydroxypentan-2-one
Uniqueness
2-Pentanone, 4-hydroxy-4-methyl-1,5-diphenyl- is unique due to its specific structural features, such as the presence of both hydroxyl and ketone functional groups, which contribute to its versatile reactivity and wide range of applications .
Eigenschaften
CAS-Nummer |
53189-96-1 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
4-hydroxy-4-methyl-1,5-diphenylpentan-2-one |
InChI |
InChI=1S/C18H20O2/c1-18(20,13-16-10-6-3-7-11-16)14-17(19)12-15-8-4-2-5-9-15/h2-11,20H,12-14H2,1H3 |
InChI-Schlüssel |
HTWMLQAJDDZVNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)(CC(=O)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






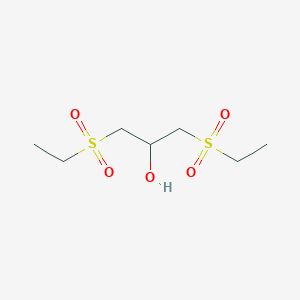
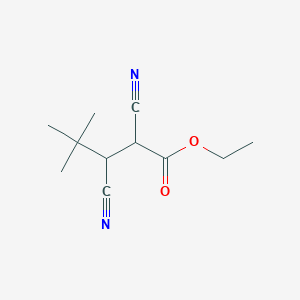
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
